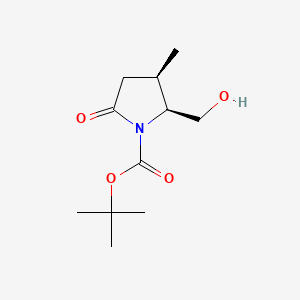
but-2-enedioic acid;2-N,2-N-diethyl-2-methyl-1-N-(6-phenyl-5-propylpyridazin-3-yl)propane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of SR-46559A involves several steps, starting with the preparation of the pyridazinamine coreThe final product is obtained as a sesquifumarate salt
Chemical Reactions Analysis
SR-46559A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridazinamine core.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced to the core structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying muscarinic receptor interactions and signaling pathways.
Biology: The compound is used in research to understand the role of muscarinic receptors in cognitive functions and memory.
Industry: While its industrial applications are limited, the compound’s unique properties make it a valuable tool in pharmaceutical research and development.
Mechanism of Action
SR-46559A acts as a competitive ligand at muscarinic M1 receptors, with lower affinity for muscarinic M2 and M3 receptors. It does not interact with brain nicotinic receptors or inhibit brain acetylcholinesterase activity. The compound enhances diacylglycerol formation in rat striatal miniprisms and inhibits the release of gamma-aminobutyric acid from rat striatal slices. These actions suggest that SR-46559A stimulates muscarinic receptors coupled to phosphatidylcholine/phospholipases C or D signaling pathways .
Comparison with Similar Compounds
SR-46559A is unique in its ability to improve cognitive deficits without producing cholinergic symptomatology. Similar compounds include:
Oxotremorine: A muscarinic agonist that induces cholinergic syndrome.
Pirenzepine: A muscarinic antagonist used to study memory deficits.
Scopolamine: A muscarinic antagonist known to impair memory.
Compared to these compounds, SR-46559A offers a distinct advantage in its selective action on muscarinic receptors and its potential therapeutic applications .
Properties
CAS No. |
137733-33-6 |
|---|---|
Molecular Formula |
C54H76N8O12 |
Molecular Weight |
1029.2 g/mol |
IUPAC Name |
but-2-enedioic acid;2-N,2-N-diethyl-2-methyl-1-N-(6-phenyl-5-propylpyridazin-3-yl)propane-1,2-diamine |
InChI |
InChI=1S/2C21H32N4.3C4H4O4/c2*1-6-12-18-15-19(22-16-21(4,5)25(7-2)8-3)23-24-20(18)17-13-10-9-11-14-17;3*5-3(6)1-2-4(7)8/h2*9-11,13-15H,6-8,12,16H2,1-5H3,(H,22,23);3*1-2H,(H,5,6)(H,7,8) |
InChI Key |
AEOGOPZZLSQJKM-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=NN=C1C2=CC=CC=C2)NCC(C)(C)N(CC)CC.CCCC1=CC(=NN=C1C2=CC=CC=C2)NCC(C)(C)N(CC)CC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCCC1=CC(=NN=C1C2=CC=CC=C2)NCC(C)(C)N(CC)CC.CCCC1=CC(=NN=C1C2=CC=CC=C2)NCC(C)(C)N(CC)CC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Synonyms |
N/'/',N/'/'-DIETHYL-2-METHYL-N-(6-PHENYL-5-PROPYLPYRIDAZIN-3-YL)PROPANE-1,2-DIAMINE--FUMARIC ACID (2:3) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-fluorophenyl)methyl]-1,1-dioxo-N-(3-pyridin-4-yl-1H-indazol-5-yl)-1,4-thiazinane-2-carboxamide](/img/structure/B590534.png)
![Hydroxy[(3-methylbutanoyl)amino]acetic acid](/img/structure/B590536.png)
![L-VALINE, N-[(2/'-CYANO[1,1/'-BIPHENYL]-4-YL)METHYL]-3-METHYL-, METHYL ESTER](/img/new.no-structure.jpg)

![(6R,7R)-3-(Carbamoyloxymethyl)-7-[[(Z)-2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3-thiazol-4-yl]pent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N-propan-2-ylpropan-2-amine](/img/structure/B590543.png)







